1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-fluoro-2-(methoxymethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(12)9-4-3-8(11)5-10(9)14-6-13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOOPAHWAHUMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734876 | |
| Record name | 1-[4-Fluoro-2-(methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925922-96-9 | |
| Record name | 1-[4-Fluoro-2-(methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation: 4-Fluoro-2-(methoxymethoxy)benzene
The methoxymethoxy group is introduced via nucleophilic substitution or protective group chemistry:
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Starting material : 2,4-Difluoronitrobenzene undergoes methoxymethylation using methoxymethyl chloride (MOM-Cl) and a base (e.g., diisopropylethylamine) in dichloromethane at 0–25°C.
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Selectivity : The 2-position is preferentially substituted due to the ortho-directing effect of the fluorine atom.
Reaction Conditions :
Acetylation via Friedel-Crafts
The acetyl group is introduced using acetyl chloride and a Lewis acid catalyst:
Optimization Notes :
-
Excess AlCl3 improves electrophilic activation but risks demethoxymethylation.
Halogen-Metal Exchange and Trifluoroacetylation
Directed Ortho-Metalation (DoM)
A boron- or lithium-directed approach enables precise acetylation:
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Substrate : 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene.
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Metalation : Treatment with tert-butyllithium (-78°C, THF) generates a lithiated intermediate, which reacts with acetyl iodide.
Critical Parameters :
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | -78°C | |
| Electrophile | Acetyl iodide | |
| Yield | 68–74% |
Protective Group Strategies and Stability
The methoxymethoxy group’s stability under acidic and thermal conditions is paramount:
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Acidic Conditions : Prolonged exposure to AlCl3 in Friedel-Crafts reactions may cleave the MOM group. Use of milder Lewis acids (e.g., FeCl3) or shorter reaction times is advised.
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Thermal Stability : Distillation or high-temperature steps (>120°C) should be avoided to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 75–82 | ≥98 | Scalability | Demethoxymethylation risk |
| Halogen-Metal Exchange | 68–74 | ≥95 | Regioselectivity | Cryogenic conditions required |
| Trifluoroacetylation | 70–78 | ≥97 | Functional group tolerance | Cost of organometallic reagents |
Industrial-Scale Considerations
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Solvent Selection : Tetrahydrofuran and dichloromethane are preferred for metalation and acylation, respectively, but pose environmental and safety concerns. Alternative solvents like 2-methyl-THF (bio-derived) are emerging.
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Catalyst Recycling : Aluminum chloride recovery systems reduce waste in Friedel-Crafts processes .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 4-fluoro-2-(methoxymethoxy)benzoic acid.
Reduction: Formation of 1-(4-fluoro-2-(methoxymethoxy)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone exhibits notable biological activity. Its derivatives have shown promise in several areas:
- Antitumor Activity : Studies have demonstrated that certain derivatives of this compound possess antitumor properties, making them candidates for cancer therapy.
- Pharmacological Potential : The presence of the fluorine atom enhances the compound's biological activity and stability, increasing its potential as a therapeutic agent.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Reagents : The synthesis often starts with 4-fluoro-2-hydroxybenzaldehyde and 1-(4-amino-phenyl)ethanone dissolved in ethanol.
- Reaction Conditions : The mixture is stirred at elevated temperatures for several hours to facilitate the reaction.
Case Studies and Research Findings
Several case studies have documented the applications of this compound in various therapeutic contexts:
- Antitumor Studies : Research has focused on evaluating the efficacy of this compound derivatives against various cancer cell lines. Results indicate significant cytotoxicity, suggesting a mechanism that warrants further investigation for potential drug development.
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of this compound reveal favorable absorption and distribution characteristics, which are crucial for its development as an oral medication. These studies highlight the importance of optimizing structural features to enhance bioavailability and therapeutic efficacy .
- Mechanistic Insights : Mechanistic studies have shown that the compound interacts with specific biological targets, potentially influencing pathways involved in tumor growth and proliferation. Understanding these interactions is vital for designing more effective derivatives with targeted actions .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The methoxymethoxy group may influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural analogy.
Key Observations :
- Electron Effects: The trifluoromethyl group in 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone strongly withdraws electrons, enhancing stability in electrophilic reactions compared to the methoxymethoxy group, which donates electrons via oxygen lone pairs .
- Solubility: Bis(methoxymethoxy) derivatives (e.g., C₁₃H₁₈O₆) exhibit higher aqueous solubility than mono-substituted analogs due to increased polarity .
- Lipophilicity : Replacement of methoxymethoxy with methoxy (as in CAS 51788-80-8) reduces molecular weight and polarity, favoring membrane permeability in antifungal applications .
Insights :
- The trifluoromethyl group in mefentrifluconazole precursors enhances antifungal potency by increasing metabolic stability and target affinity .
- Methoxymethoxy groups may reduce cytotoxicity compared to free hydroxyl groups, as seen in natural product derivatives .
Spectral and Analytical Data
- NMR Trends : Methoxymethoxy protons resonate as singlets near δ 3.3–3.5 ppm (¹H NMR), while fluorine atoms cause deshielding of adjacent aromatic protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry : Molecular ion peaks for methoxymethoxy-containing compounds (e.g., m/z 270.28 for C₁₃H₁₈O₆) align with calculated masses, confirming structural integrity .
Biological Activity
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a phenyl ring substituted with a fluorine atom and a methoxymethoxy group. The presence of the fluorine atom is known to enhance biological activity and stability, making this compound a valuable candidate for further studies in pharmacology and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Derivatives of this compound have shown promise in inhibiting tumor cell proliferation. Studies suggest that it may interact with various biological targets involved in cancer progression.
- Antibacterial Properties : The compound has been evaluated for its effectiveness against bacterial strains, including Mycobacterium tuberculosis. Certain analogs demonstrated potent antibacterial activity, indicating potential therapeutic applications .
- Antiviral Effects : Preliminary evaluations suggest that the compound may also exhibit antiviral properties, warranting further investigation into its mechanisms of action against viral pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed insights into how modifications to the chemical structure of this compound affect its biological activity. For instance, the methoxymethoxy group enhances solubility and reactivity in biological systems, which is critical for its pharmacological effectiveness .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Fluoroacetophenone | Contains a fluorine atom and an acetyl group | Simpler structure; less functional diversity |
| 2-Methoxyacetophenone | Methoxy group on the aromatic ring | Lacks the fluorine atom; different reactivity |
| 1-(4-Chloro-2-methoxyphenyl)ethanone | Chlorine instead of fluorine | Different halogen; affects biological activity |
These compounds exhibit varying degrees of biological activity due to differences in their substituents, emphasizing the significance of the methoxymethoxy group in enhancing the properties of this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : A study focused on evaluating various derivatives of this compound against different cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells.
- Antibacterial Evaluation : In vitro assays demonstrated that selected derivatives had minimum inhibitory concentrations (MICs) comparable to established antibacterial agents against Mycobacterium tuberculosis. This suggests potential as a lead compound for developing new antibacterial therapies .
- Antiviral Screening : Initial antiviral assays showed that some analogs could inhibit viral replication effectively, suggesting that modifications to the structure could enhance antiviral efficacy .
Q & A
Basic Question: What are the key synthetic pathways for 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone, and how are intermediates monitored?
Methodological Answer:
The synthesis typically involves:
Friedel-Crafts Acylation : Reacting 4-fluoro-2-(methoxymethoxy)benzene with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .
Protection/Deprotection Strategies : The methoxymethoxy (MOM) group requires protection during synthesis to prevent undesired side reactions. Deprotection can be achieved via acid hydrolysis (e.g., HCl in dioxane) .
Reaction Monitoring : Use thin-layer chromatography (TLC) with UV detection or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates. Retention times and Rf values should be pre-calibrated with standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
